Cas no 88105-19-5 (Methyl 4-chlorothiophene-2-carboxylate)
Methyl 4-chlorothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-chlorothiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 4-chloro-, methyl ester
- Methyl 4-chloro-2-thiophenecarboxylate
- AKOS016002733
- PB24460
- SY097805
- AS-51567
- CS-0049036
- P12968
- 88105-19-5
- methyl4-chlorothiophene-2-carboxylate
- MFCD21642032
- DTXSID10522889
- SCHEMBL19638255
-
- MDL: MFCD21642032
- Inchi: 1S/C6H5ClO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
- InChI Key: DBSDMUDVYMHEEN-UHFFFAOYSA-N
- SMILES: O=C(C1=CC(Cl)=CS1)OC
Computed Properties
- Exact Mass: 175.97000
- Monoisotopic Mass: 175.9698783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- PSA: 54.54000
- LogP: 2.18810
Methyl 4-chlorothiophene-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 4-chlorothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169003941-1g |
Methyl 4-chlorothiophene-2-carboxylate |
88105-19-5 | 95% | 1g |
$390.60 | 2023-08-31 | |
| TRC | B498495-50mg |
methyl 4-chlorothiophene-2-carboxylate |
88105-19-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B498495-100mg |
methyl 4-chlorothiophene-2-carboxylate |
88105-19-5 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B498495-500mg |
methyl 4-chlorothiophene-2-carboxylate |
88105-19-5 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Matrix Scientific | 123853-1g |
Methyl 4-chlorothiophene-2-carboxylate, 95+% |
88105-19-5 | 95+% | 1g |
$941.00 | 2023-09-05 | |
| Fluorochem | 220413-1g |
Methyl 4-chlorothiophene-2-carboxylate |
88105-19-5 | 95% | 1g |
£173.00 | 2022-03-01 | |
| Fluorochem | 220413-5g |
Methyl 4-chlorothiophene-2-carboxylate |
88105-19-5 | 95% | 5g |
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| Chemenu | CM199232-1g |
Methyl 4-chlorothiophene-2-carboxylate |
88105-19-5 | 95% | 1g |
$430 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M49800-1g |
Methyl 4-chlorothiophene-2-carboxylate |
88105-19-5 | 1g |
¥5038.0 | 2021-09-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119676-100mg |
Methyl 4-chlorothiophene-2-carboxylate |
88105-19-5 | 98% | 100mg |
¥40.00 | 2024-04-27 |
Methyl 4-chlorothiophene-2-carboxylate Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid , Cuprous chloride
Production Method 2
Methyl 4-chlorothiophene-2-carboxylate Raw materials
Methyl 4-chlorothiophene-2-carboxylate Preparation Products
Methyl 4-chlorothiophene-2-carboxylate Suppliers
Methyl 4-chlorothiophene-2-carboxylate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Methyl 4-chlorothiophene-2-carboxylate
Methyl 4-chlorothiophene-2-carboxylate (CAS No. 88105-19-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-chlorothiophene-2-carboxylate (CAS No. 88105-19-5) is a versatile and highly valuable chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its unique thiophene ring structure modified with a carboxylate ester and a chlorine substituent, serves as a crucial intermediate in the development of various therapeutic agents. Its molecular architecture not only provides a stable scaffold for further functionalization but also contributes to its reactivity, making it an indispensable tool in synthetic organic chemistry.
The significance of Methyl 4-chlorothiophene-2-carboxylate lies in its broad applicability across multiple domains of medicinal chemistry. One of the most notable areas where this compound has made a substantial impact is in the synthesis of bioactive molecules targeting neurological disorders. Recent studies have highlighted its role in the development of novel antipsychotic and antidepressant agents. The presence of the thiophene ring, a structural motif commonly found in many pharmacologically active compounds, enhances its potential as a building block for drugs that interact with central nervous system receptors.
In addition to its applications in neuropharmacology, Methyl 4-chlorothiophene-2-carboxylate has been extensively utilized in the synthesis of antimicrobial and antifungal agents. The chlorine substituent on the thiophene ring not only influences the electronic properties of the molecule but also enhances its interaction with biological targets, thereby improving its efficacy as an antimicrobial agent. Current research is exploring its derivatives as potential candidates for treating drug-resistant infections, underscoring the importance of this compound in addressing global health challenges.
The compound's utility extends beyond pharmaceutical applications to include agrochemicals and material science. In agrochemistry, derivatives of Methyl 4-chlorothiophene-2-carboxylate are being investigated for their potential as pesticides and herbicides due to their ability to disrupt metabolic pathways in pests while maintaining low toxicity to non-target organisms. Furthermore, its structural features make it a valuable precursor for synthesizing advanced materials with unique electronic properties, such as conductive polymers used in organic electronics.
The synthetic pathways involving Methyl 4-chlorothiophene-2-carboxylate are diverse and well-documented. One common method involves the esterification of 4-chlorothiophene-2-carboxylic acid, followed by purification to obtain high-purity product. Advances in catalytic systems have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yield. These innovations align with the growing emphasis on sustainable chemistry practices, ensuring that the production of such key intermediates remains viable long-term.
From a regulatory perspective, handling Methyl 4-chlorothiophene-2-carboxylate requires adherence to standard laboratory safety protocols due to its reactivity and potential health effects. While it is not classified as a hazardous material under current regulations, proper storage conditions and personal protective equipment are essential to minimize risks associated with prolonged exposure. Manufacturers and researchers must stay informed about evolving guidelines to ensure compliance and safe usage.
The future prospects for Methyl 4-chlorothiophene-2-carboxylate are promising, with ongoing research uncovering new applications and optimizing existing synthetic methods. Collaborative efforts between academia and industry are driving innovation, leading to more efficient production processes and novel derivatives with enhanced properties. As the demand for specialized chemical intermediates continues to grow, compounds like this will remain pivotal in advancing pharmaceuticals and related industries.
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